Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate
CAS No.: 5578-43-8
Cat. No.: VC17018929
Molecular Formula: C2H11NO7P2
Molecular Weight: 223.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5578-43-8 |
|---|---|
| Molecular Formula | C2H11NO7P2 |
| Molecular Weight | 223.06 g/mol |
| IUPAC Name | azanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate |
| Standard InChI | InChI=1S/C2H8O7P2.H3N/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H3 |
| Standard InChI Key | TYKSXSWIOYAJIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
Introduction
Chemical Identification and Structural Properties
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate belongs to the bisphosphonate class, featuring a central 1-hydroxyethylidene group bonded to two phosphonate moieties and three ammonium ions. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 5578-43-8 |
| Molecular Formula | C₂H₁₁NO₇P₂ |
| Molecular Weight | 223.06 g/mol |
| IUPAC Name | azanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate |
| SMILES Notation | CC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
| InChI Key | TYKSXSWIOYAJIN-UHFFFAOYSA-N |
The compound’s crystalline structure enables strong interactions with calcium ions, a property critical to its bone-targeting efficacy . Its solubility in aqueous solutions (pH-dependent) facilitates formulation versatility, though stability decreases under highly acidic or alkaline conditions.
Synthesis and Preparation
While detailed synthetic protocols remain proprietary, ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is typically derived from etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid) via neutralization with ammonia. General steps involve:
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Condensation Reaction: Phosphorus-containing precursors react with acetic acid derivatives to form the bisphosphonate backbone.
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Ammoniation: Controlled addition of ammonia adjusts pH, precipitating the ammonium salt.
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Purification: Recrystallization or chromatography ensures high purity (>95%) for research applications.
Comparative studies note that ammonium salts of bisphosphonates exhibit superior bioavailability over sodium or potassium variants due to enhanced membrane permeability .
Biological and Therapeutic Applications
Bone Metabolism Regulation
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate inhibits osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This mechanism reduces osteoclast activity, thereby increasing bone mineral density (BMD). Preclinical models demonstrate a 40–60% reduction in bone turnover markers following administration .
Dental and Orthopedic Applications
In dentistry, the compound prevents hydroxyapatite dissolution in acidic environments, making it a candidate for toothpaste additives . Orthopedic studies explore its use in cement formulations to enhance implant longevity .
Pharmacological Mechanisms
Enzymatic Inhibition
The compound’s bisphosphonate moiety chelates divalent cations (e.g., Ca²⁺, Mg²⁺), disrupting enzymatic cofactors required for osteoclast function . FPPS inhibition depletes geranylgeranyl pyrophosphate, a lipid essential for osteoclast membrane ruffling and resorptive activity .
Apoptotic Induction
At higher concentrations, ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate induces osteoclast apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Industrial and Cosmetic Applications
| Application | Mechanism | Use Concentration |
|---|---|---|
| Water Treatment | Scale inhibition via Ca²⁺ chelation | 5–20 ppm |
| Cosmetic Stabilizers | Metal ion sequestration | 0.1–1% |
| Polymer Production | Radical scavenging | 0.5–2% |
In cosmetics, it stabilizes formulations by binding trace metals that catalyze oxidation . Industrial uses leverage its ability to prevent scaling in cooling systems and boilers.
Comparative Analysis with Related Bisphosphonates
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| Etidronic Acid | C₂H₈O₇P₂ | Parent acid; lower solubility |
| Zoledronic Acid | C₅H₁₀N₂O₇P₂ | Nitrogen-containing; higher potency |
| Disodium Etidronate | C₂H₆Na₂O₇P₂ | Sodium salt; limited oral bioavailability |
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate’s ammonium ions enhance solubility (~50 mg/mL in water) compared to etidronic acid (<10 mg/mL) .
Recent Research and Future Directions
Nanoparticle Drug Delivery
2024 studies explore its conjugation with hydroxyapatite nanoparticles for targeted osteoporosis therapy, achieving 70% higher bone accumulation vs. free drug .
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, posing low ecotoxicological risk .
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